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molecular formula C11H14N2O2 B8516401 2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)acetic acid CAS No. 372107-22-7

2-(6-(Pyrrolidin-1-yl)pyridin-3-yl)acetic acid

Cat. No. B8516401
M. Wt: 206.24 g/mol
InChI Key: JDHMCZNEMVFJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481732B2

Procedure details

Lithium hydroxide monohydrate (36 mg, 0.85 mmol) was added to a solution of ethyl (6-pyrrolidin-1-ylpyridin-3-yl)acetate (100 mg, 0.4 mmol) in methanol (3.0 mL) and water (1.0 mL). The reaction mixture was stirred at r.t. overnight. The mixture was adjusted to pH=4 with aqueous HCl, and concentrated to afford the crude product which was directly used for next step without further purification. Analytic LCMS (M+H)+: m/z=207.1.
Name
Lithium hydroxide monohydrate
Quantity
36 mg
Type
reactant
Reaction Step One
Name
ethyl (6-pyrrolidin-1-ylpyridin-3-yl)acetate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].[N:4]1([C:9]2[N:14]=[CH:13][C:12]([CH2:15][C:16]([O:18]CC)=[O:17])=[CH:11][CH:10]=2)[CH2:8][CH2:7][CH2:6][CH2:5]1.Cl>CO.O>[N:4]1([C:9]2[N:14]=[CH:13][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[CH:11][CH:10]=2)[CH2:8][CH2:7][CH2:6][CH2:5]1 |f:0.1.2|

Inputs

Step One
Name
Lithium hydroxide monohydrate
Quantity
36 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
ethyl (6-pyrrolidin-1-ylpyridin-3-yl)acetate
Quantity
100 mg
Type
reactant
Smiles
N1(CCCC1)C1=CC=C(C=N1)CC(=O)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at r.t. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCCC1)C1=CC=C(C=N1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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